molecular formula C17H16N2O2S B2624152 N-(4-ethyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide CAS No. 892853-91-7

N-(4-ethyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide

Cat. No.: B2624152
CAS No.: 892853-91-7
M. Wt: 312.39
InChI Key: IPESXBKLWHHCBS-UHFFFAOYSA-N
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Description

N-(4-ethyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide is a synthetic small molecule of significant interest in medicinal chemistry and oncology research. This compound features a benzothiazole core, a privileged scaffold in drug discovery known for its diverse biological activities. Structurally similar phenoxyacetamide-thiazole hybrids have demonstrated potent anti-cancer properties by modulating the tumor microenvironment and targeting tumor hypoxia . Research on analogous molecules indicates potential efficacy in disrupting neovascularization (angiogenesis), a critical process for tumor growth and metastasis . The mechanism of action for these compounds is postulated to involve the crackdown of neoangiogenesis and the evasion of cell death, making them valuable tools for studying cancer pathways . Furthermore, closely related 1,3-benzothiazole acetamide derivatives have been explored for their antimicrobial activities against a range of bacterial and fungal species, suggesting this compound may also serve as a promising building block for developing new anti-infective agents . As a screening compound, it represents a key intermediate for the synthesis of more complex molecules and for structure-activity relationship (SAR) studies. This product is intended for research purposes only. For Research Use Only. Not for human, veterinary, or diagnostic use.

Properties

IUPAC Name

N-(4-ethyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-2-12-7-6-10-14-16(12)19-17(22-14)18-15(20)11-21-13-8-4-3-5-9-13/h3-10H,2,11H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPESXBKLWHHCBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide typically involves the reaction of 4-ethyl-1,3-benzothiazol-2-amine with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Various nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-ethyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide has a wide range of applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of antimicrobial and anticancer agents.

    Material Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.

    Biological Studies: The compound is investigated for its biological activity, including its effects on cellular processes and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of N-(4-ethyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets. In medicinal chemistry, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The benzothiazole ring is known to interact with biological macromolecules, influencing pathways involved in cell signaling, apoptosis, and other cellular functions.

Comparison with Similar Compounds

Structural and Functional Comparisons

Key Findings

Substituent Effects on Activity :

  • Electron-Withdrawing Groups (EWGs) : BTA () demonstrates high CK-1δ inhibitory activity due to the 6-CF₃ group (EWG) and polar 3,4,5-trimethoxyphenyl side chain, which likely enhances hydrogen bonding . In contrast, the 4-ethyl group in the target compound is electron-donating, which may reduce binding affinity but improve pharmacokinetic properties.
  • Halogen Substituents : The 4-Cl analog () shows antimicrobial activity, with chlorine increasing molecular polarity and enabling hydrogen-bonded crystal packing, which could influence stability .

Side Chain Modifications: Phenoxy vs. Heterocyclic Extensions: Compounds like 9c () incorporate triazole-thiazole moieties, enabling additional binding interactions absent in the target compound .

Solubility and Pharmacokinetics: Piperazine-containing BZ-IV () highlights how basic side chains enhance solubility, a feature lacking in the target compound’s phenoxy group .

Biological Activity

N-(4-ethyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Synthesis

This compound features a benzothiazole ring, which is known for its ability to interact with various biological macromolecules. The compound is synthesized through the reaction of 4-ethyl-1,3-benzothiazol-2-amine with phenoxyacetyl chloride in the presence of a base like triethylamine, typically in dichloromethane under controlled temperatures.

Key Synthesis Steps:

  • Reactants: 4-Ethyl-1,3-benzothiazol-2-amine and phenoxyacetyl chloride.
  • Catalyst: Triethylamine.
  • Solvent: Dichloromethane.
  • Conditions: Controlled temperature to optimize yield.

Biological Activity

The biological activity of this compound has been extensively studied, particularly in the context of antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown varying degrees of effectiveness against strains such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli .

Table 1: Antimicrobial Activity Results

Bacterial StrainMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus10.7 μmol/mL21.4 μmol/mL
Bacillus subtilis15.0 μmol/mL30.0 μmol/mL
Escherichia coli20.0 μmol/mL40.0 μmol/mL

Anticancer Activity

Preliminary studies suggest potential anticancer properties, where the compound may inhibit cancer cell proliferation through modulation of signaling pathways involved in apoptosis . The benzothiazole moiety is particularly noted for its role in influencing cellular processes critical for cancer therapy.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. The benzothiazole ring facilitates binding to these targets, potentially leading to inhibition or modulation of their activity .

Proposed Mechanisms:

  • Enzyme Inhibition: Binding to active sites of enzymes involved in bacterial cell wall synthesis.
  • Receptor Modulation: Altering receptor activity that influences cell signaling pathways related to apoptosis.

Comparative Studies

Comparative studies with other benzothiazole derivatives highlight the unique properties of this compound. For example:

Table 2: Comparison with Similar Compounds

Compound NameAntimicrobial ActivityNotable Features
N-(4-ethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamideModerateNitro group alters reactivity
N-(4-ethyl-1,3-benzothiazol-2-yl)-4-methoxybenzamideHighMethoxy group enhances solubility

These comparisons demonstrate how structural variations influence biological activity and potential therapeutic applications.

Case Studies

Several case studies have explored the efficacy of this compound in clinical settings:

  • Study on Antibacterial Efficacy : A study conducted on a series of synthesized derivatives showed that modifications to the benzothiazole structure significantly impacted antibacterial potency against resistant strains .
  • Anticancer Research : Investigations into the compound's effects on cancer cell lines revealed promising results, suggesting that it may serve as a lead compound for further drug development targeting specific cancer types .

Q & A

Q. What are the standard synthetic routes for preparing N-(4-ethyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide?

The compound is typically synthesized via carbodiimide-mediated coupling. A representative method involves reacting 4-ethyl-1,3-benzothiazol-2-amine with phenoxyacetic acid in the presence of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and triethylamine in dichloromethane at 273 K, followed by room-temperature stirring. The crude product is purified via recrystallization from ethanol . Key parameters affecting yield include stoichiometric ratios of reactants, solvent choice, and reaction time. Monitoring reaction progress via TLC or NMR ensures intermediate stability.

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation (e.g., ethanol), and data collected at 173 K using Mo-Kα radiation. Structure solution employs direct methods (e.g., SHELXS), followed by refinement with SHELXL. Critical metrics include R-factors (<0.05), bond-length accuracy (mean σ(C–C) = 0.002 Å), and validation using tools like PLATON to check for disorders or twinning . Hydrogen atoms are refined using riding models, except for water or amine H-atoms located via Fourier maps .

Q. What biological activities are associated with benzothiazole-derived acetamides?

Benzothiazoles exhibit anticancer, antibacterial, and antifungal properties. Activity is influenced by substituents: the ethyl group at position 4 enhances lipophilicity, potentially improving membrane permeability, while the phenoxy moiety may modulate target binding. Standard assays include:

  • Anticancer : MTT assays against cell lines (e.g., HeLa, MCF-7).
  • Antibacterial : Minimum inhibitory concentration (MIC) testing via broth dilution.
  • Mechanistic studies : Molecular docking to assess interactions with enzymes like topoisomerase II or bacterial dihydrofolate reductase .

Q. How are hydrogen-bonding patterns analyzed in the crystal packing of this compound?

Graph set analysis (GSA) categorizes hydrogen bonds into motifs (e.g., D(2), R²₂(8)) based on donor-acceptor distances and angles. For this compound, O–H⋯N and N–H⋯O interactions dominate, with water molecules often acting as bridges. Weak interactions (C–H⋯O, π-π stacking) are quantified using Mercury software, with centroid distances <4.0 Å considered significant .

Q. What spectroscopic techniques validate the compound’s purity and structure?

  • NMR : 1H^1H and 13C^{13}C NMR confirm substituent integration and absence of impurities (e.g., δ 2.5–3.0 ppm for ethyl groups, δ 6.8–7.5 ppm for aromatic protons).
  • IR : Amide C=O stretch (~1650 cm⁻¹), benzothiazole C=N (~1600 cm⁻¹).
  • Elemental analysis : Carbon, hydrogen, nitrogen, and sulfur percentages must align with theoretical values within ±0.4% .

Advanced Research Questions

Q. How can synthetic yield be optimized for scale-up without compromising purity?

Optimization involves:

  • Solvent screening : Polar aprotic solvents (e.g., DMF) may enhance reactivity but require post-reaction dialysis.
  • Catalyst tuning : Replace EDC with DCC (dicyclohexylcarbodiimide) for higher yields but note solubility challenges.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 mins at 50°C) while maintaining >90% yield . Post-synthetic purification via column chromatography (silica gel, hexane/EtOAc) ensures >95% purity, validated by HPLC .

Q. How are crystallographic data contradictions resolved (e.g., twinning, disorder)?

  • Twinning : Use SHELXL’s TWIN/BASF commands to refine twin laws. For high mosaicity, collect data at synchrotron sources to improve resolution .
  • Disorder : Apply PART instructions in SHELXL to model split positions. Validate with ADDSYM to check for missed symmetry .
  • Validation tools : CheckCIF flags outliers (e.g., bond distances, ADP mismatches), which are addressed via constrained refinement .

Q. What strategies address contradictory bioactivity results across structural analogs?

  • QSAR modeling : Correlate substituent effects (e.g., Hammett σ values) with IC₅₀ data to identify pharmacophores.
  • Metabolic stability assays : Test cytochrome P450 interactions to rule out false negatives due to rapid degradation.
  • Cohort replication : Use ANOVA to assess inter-lab variability, ensuring n ≥ 3 for statistical significance .

Q. How do substituents on the benzothiazole ring influence π-π stacking and solubility?

  • Ethyl vs. chloro : Ethyl groups enhance hydrophobic interactions but reduce aqueous solubility (logP ↑ by ~0.5).
  • Phenoxy vs. methyl : Phenoxy groups increase π-π stacking (centroid distance ~3.8 Å) but may sterically hinder target binding. Solubility is quantified via shake-flask method in PBS (pH 7.4) .

Q. What advanced computational methods predict binding affinity with biological targets?

  • Molecular dynamics (MD) : Simulate ligand-protein interactions over 100 ns to assess binding stability (RMSD <2.0 Å).
  • Free-energy perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., ethyl → CF₃).
  • Docking validation : Cross-verify Autodock Vina results with X-ray co-crystal structures (if available) .

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